2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid
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Overview
Description
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group and a styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process involves the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The reaction conditions are generally mild, and the reactions can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. The use of flow reactors allows for better control over reaction conditions and improved safety profiles. The reagents are introduced into the reactor in a controlled manner, and the product is continuously collected, which enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl and styryl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Lithium aluminum hydride is used for the reduction of oxazole derivatives.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the oxazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-oxazole-4-carboxylic acid: This compound is similar in structure but lacks the styryl group.
4-Oxazolecarboxylic acid: This compound has a similar oxazole ring but does not have the trifluoromethyl or styryl groups.
(E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole: This compound is similar but has a methyl group instead of a carboxylic acid group.
Uniqueness
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and styryl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8F3NO3 |
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Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-1-8(2-5-9)3-6-11-17-10(7-20-11)12(18)19/h1-7H,(H,18,19)/b6-3+ |
InChI Key |
QOFYIBPWKHJYKM-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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